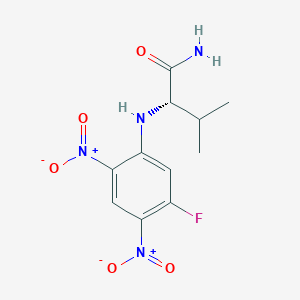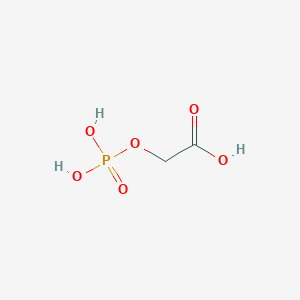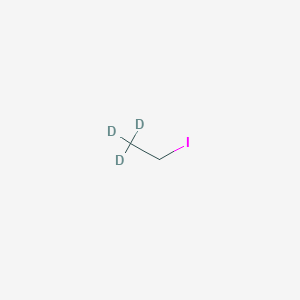![molecular formula C29H26ClNO2 B032775 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon CAS No. 1258428-71-5](/img/structure/B32775.png)
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone typically involves multi-step organic reactions, including halogenation, alkylation, and condensation reactions. For example, methods might employ lithiation techniques or Friedel-Crafts acylation to introduce the complex substituents onto the quinoline or phenyl rings, followed by further modifications to introduce the propanone moiety (El‐Hiti, 2003).
Molecular Structure Analysis
The molecular structure of compounds like 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the planarity or non-planarity of the molecular framework, the orientation of substituents, and the presence of intramolecular interactions, which can significantly affect the compound's reactivity and properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like the quinoline ring, the chlorophenyl group, and the propanone moiety. These functionalities can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The unique combination of these groups can lead to selective reactivity patterns, useful in synthesizing derivatives or in applications like material science (Mamedov, Polushina, Mertsalova, Nuretdinov, & Plyamovatyi, 1991).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application of these compounds. These properties can be determined experimentally and are essential for understanding the compound's behavior in different environments and its suitability for specific applications. The polymorphism, solubility in various solvents, and thermal stability are particularly relevant for material science applications (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the synthesis and application of these compounds. The presence of electron-withdrawing or donating groups, such as the chloro substituent on the quinoline ring, significantly affects these properties, influencing the compound's behavior in chemical reactions and its interactions with biological molecules or materials (Nesterov, Yang, Nesterov, & Richmond, 2013).
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
A study explored the synthesis of a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides, starting from substituted 1-phenyl-2-propanones. This research demonstrated significant antimalarial potency against Plasmodium berghei in mice, correlating with the size and electron donation of phenyl ring substituents. The compounds showed promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Pharmacokinetics and Protein Binding
Another study focused on MK-571, a compound with a similar structural motif, revealing extensive, stereoselective, and species-dependent plasma protein binding. The research highlighted the significant pharmacokinetic differences between enantiomers of MK-571 in rats, dogs, and monkeys, providing insight into the compound's metabolic and excretion profiles (Tocco et al., 1990).
Antinociceptive Effects
Research on the antinociceptive effects of MK-571 in mice, using various pain models, indicated that the compound may exert its action through opioidergic mechanisms. This suggests a potential therapeutic application of similar compounds in pain management (Gök et al., 1999).
Enzyme Inhibition
A study investigated the inhibition of microsomal monooxygenase activity by 1,3-diamino-2-propanol, a compound structurally related to the query chemical. The results supported the hypothesis that the induction of ornithine decarboxylase is necessary for the induction of microsomal monooxygenases, suggesting potential applications in modulating enzyme activity (Raunio & Pelkonen, 1979).
Memory Consolidation
A study on beta(3)-adrenoceptor agonists, including compounds structurally similar to the query chemical, showed that activation of these receptors could enhance memory consolidation in chicks. This finding indicates potential applications in cognitive enhancement or the treatment of memory disorders (Gibbs & Summers, 2001).
Propriétés
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXXYWBMAWLSOS-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)



![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)


